Renin inhibitor peptide,rat
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Overview
Description
Renin inhibitor peptide, rat, is a bioactive peptide known for its ability to inhibit the activity of renin, an enzyme involved in the regulation of blood pressure through the renin-angiotensin-aldosterone system. This peptide has garnered significant interest due to its potential therapeutic applications in managing hypertension and related cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of renin inhibitor peptides typically involves solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are then added one by one in a specific sequence, using coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole to facilitate peptide bond formation. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods
Industrial production of renin inhibitor peptides involves scaling up the solid-phase peptide synthesis process. This requires optimization of reaction conditions, such as temperature, pH, and solvent systems, to ensure high yield and purity. Additionally, advanced purification techniques, including preparative high-performance liquid chromatography and lyophilization, are employed to obtain the final product in a stable and usable form.
Chemical Reactions Analysis
Types of Reactions
Renin inhibitor peptides undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to enhance stability or activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Amino acid derivatives and coupling reagents.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Renin inhibitor peptides have a wide range of scientific research applications, including:
Chemistry: Used as model compounds to study peptide synthesis and modification techniques.
Biology: Investigated for their role in regulating the renin-angiotensin-aldosterone system and their effects on blood pressure.
Medicine: Explored as potential therapeutic agents for treating hypertension and cardiovascular diseases.
Industry: Utilized in the development of functional foods and nutraceuticals with antihypertensive properties.
Mechanism of Action
Renin inhibitor peptides exert their effects by binding to the active site of renin, thereby preventing the enzyme from converting angiotensinogen to angiotensin I. This inhibition disrupts the renin-angiotensin-aldosterone system, leading to a decrease in the production of angiotensin II, a potent vasoconstrictor. As a result, blood pressure is lowered, and the risk of cardiovascular events is reduced.
Comparison with Similar Compounds
Similar Compounds
Angiotensin-converting enzyme inhibitors: These compounds inhibit the conversion of angiotensin I to angiotensin II.
Angiotensin II receptor blockers: These compounds block the binding of angiotensin II to its receptors.
Direct renin inhibitors: These compounds, like aliskiren, directly inhibit the activity of renin.
Uniqueness
Renin inhibitor peptides are unique in their ability to directly inhibit renin, the first and rate-limiting enzyme in the renin-angiotensin-aldosterone system. This direct inhibition offers a targeted approach to managing hypertension, potentially reducing the risk of side effects associated with other antihypertensive therapies.
Properties
Molecular Formula |
C50H72N10O9 |
---|---|
Molecular Weight |
957.2 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[[(3S,4S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H72N10O9/c1-29(2)21-36(42(62)26-43(63)55-38(22-30(3)4)46(65)57-37(45(51)64)23-33-15-10-8-11-16-33)56-49(68)44(31(5)6)59-47(66)39(24-34-17-12-9-13-18-34)58-48(67)41-19-14-20-60(41)50(69)40(54-32(7)61)25-35-27-52-28-53-35/h8-13,15-18,27-31,36-42,44,62H,14,19-26H2,1-7H3,(H2,51,64)(H,52,53)(H,54,61)(H,55,63)(H,56,68)(H,57,65)(H,58,67)(H,59,66)/t36-,37-,38-,39-,40-,41-,42-,44-/m0/s1 |
InChI Key |
MMZOSDMFRSWCAY-NYANOEKCSA-N |
Isomeric SMILES |
CC(C)C[C@@H]([C@H](CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(CC(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C |
Origin of Product |
United States |
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